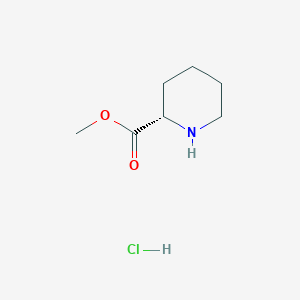

Methyl (S)-piperidine-2-carboxylate hydrochloride

Description

Properties

IUPAC Name |

methyl (2S)-piperidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-4-2-3-5-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCHKWZTSCBBJX-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70531755 | |

| Record name | Methyl (2S)-piperidine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70531755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18650-39-0 | |

| Record name | Methyl (2S)-piperidine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70531755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (2S)-piperidine-2-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (S)-piperidine-2-carboxylate hydrochloride can be synthesized through several methods. One common approach involves the esterification of (S)-piperidine-2-carboxylic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and automated systems allows for efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-piperidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or other reduced derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Synthesis

Methyl (S)-piperidine-2-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its piperidine ring structure allows for the formation of complex molecules, particularly those targeting neurodegenerative diseases and cancers. For instance, studies have demonstrated its utility in synthesizing alkaloids and heterocyclic compounds that exhibit pharmacological activity .

1.2 Neurotransmitter Modulation

Research indicates that this compound can selectively interact with neurotransmitter systems, making it a candidate for developing treatments for psychiatric disorders. Its chirality contributes to its ability to bind to specific receptors, influencing neurotransmission pathways .

1.3 Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Studies suggest that it may inhibit microbial growth, indicating possible applications in antimicrobial therapies . This aspect is particularly relevant in the context of increasing antibiotic resistance.

Organic Synthesis

2.1 Chiral Ligand in Asymmetric Catalysis

This compound is utilized as a chiral ligand in asymmetric catalysis, which is essential for producing enantiomerically pure compounds. The presence of the stereocenter allows it to influence reaction pathways favorably towards one enantiomer over another, enhancing the efficiency of synthetic processes .

2.2 Building Block for Complex Molecules

As a versatile building block, this compound facilitates the synthesis of various derivatives that exhibit diverse pharmacological properties. Its functional groups enable modifications that lead to novel compounds with tailored biological activities .

Case Studies

3.1 Synthesis of Piperidine Derivatives

A study published in ScienceDirect highlighted the synthesis of novel piperidine derivatives using this compound as a starting material. The derivatives exhibited enhanced drug-like properties compared to existing compounds, showcasing the compound's potential in drug development .

3.2 Neuroprotective Agents

Research conducted on neuroprotective agents has revealed that this compound can modulate pathways associated with neurodegeneration. In vitro studies demonstrated its ability to inhibit specific enzymes involved in neuroinflammatory processes, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of Methyl (S)-piperidine-2-carboxylate hydrochloride depends on its specific application. In pharmaceutical research, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The piperidine ring structure allows it to interact with various biological targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Properties:

- Storage : Requires storage in a dark place under an inert atmosphere at room temperature .

- Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Applications : Widely used as a pharmaceutical intermediate, particularly in reductive amination reactions (e.g., with sodium triacetoxyborohydride) .

Enantiomeric Pair: (R)-Piperidine-2-Carboxylate Hydrochloride

The (R)-enantiomer shares the same molecular formula and weight but exhibits opposite optical rotation. Chirality influences biological activity, making enantiomers critical in drug design for target specificity.

- Example : (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride (CAS varies) is used in asymmetric synthesis but may exhibit divergent pharmacological effects .

Esters and Homologs

(S)-Ethyl Piperidine-2-Carboxylate Hydrochloride (CAS 123495-48-7)

- Molecular Formula: C₈H₁₆ClNO₂ (MW 193.67 g/mol).

- Structural Difference : Ethyl ester instead of methyl.

- Impact : Increased lipophilicity may enhance membrane permeability in drug delivery .

Methyl Azepane-2-Carboxylate Hydrochloride (CAS 34459-10-4)

- Molecular Formula: C₇H₁₄ClNO₂ (MW 179.64 g/mol).

- Structural Difference : Seven-membered azepane ring vs. six-membered piperidine.

- Impact : Larger ring size alters conformational flexibility and reactivity in catalysis .

Dicarboxylate Derivatives

cis-Dimethyl Piperidine-2,6-Dicarboxylate Hydrochloride (CAS 59234-48-9)

- Molecular Formula: C₉H₁₆ClNO₄ (MW 237.68 g/mol).

- Structural Difference : Two ester groups at positions 2 and 6.

- Application : Serves as a bifunctional building block in polymer chemistry .

Non-Salt Forms

(S)-Methyl Piperidine-2-Carboxylate (CAS 90710-04-6)

- Molecular Formula: C₇H₁₃NO₂ (MW 143.18 g/mol).

- Structural Difference : Lacks hydrochloride salt.

- Impact : Reduced aqueous solubility compared to the hydrochloride form, limiting pharmaceutical utility .

Biological Activity

Methyl (S)-piperidine-2-carboxylate hydrochloride is a chiral compound that has garnered attention for its diverse biological activities and potential applications in pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, synthesis methods, and relevant research findings.

- Molecular Formula : C₇H₁₄ClNO₂

- Molecular Weight : 179.64 g/mol

- Chirality : The compound exists as an S-enantiomer, which is crucial for its biological interactions and pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structural features allow it to modulate neurotransmitter systems, making it a valuable compound in the development of drugs targeting the central nervous system (CNS) disorders.

- Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor, influencing pathways involved in neurotransmission. Its interactions can affect the activity of key enzymes related to neurotransmitter metabolism.

- Neurotransmitter Modulation : The piperidine ring structure facilitates binding to neurotransmitter receptors, potentially leading to therapeutic effects in conditions like depression and anxiety.

Pharmacological Applications

This compound has been studied for its potential use in:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further research in developing new antimicrobial agents .

- CNS Disorders : Its ability to modulate neurotransmitter systems positions it as a promising candidate for drugs aimed at treating CNS disorders such as Alzheimer's disease and depression .

Case Studies

- CNS Drug Development : A study highlighted the role of piperidine derivatives, including this compound, in synthesizing drugs that target CNS pathways. The chirality of these compounds was shown to significantly influence their pharmacological profiles .

- Antiproliferative Effects : In vitro studies have demonstrated that related piperidine compounds exhibit antiproliferative activity against various cancer cell lines, suggesting that this compound may share similar properties .

Synthesis Methods

The synthesis of this compound typically involves several methods:

- Chiral Synthesis : Various techniques are employed to obtain the desired enantiomer, focusing on maintaining high chiral purity to ensure effective biological activity.

- Catalytic Methods : Recent advancements include catalytic reductive methylation processes that utilize safer reagents compared to traditional methods, enhancing yield and reducing environmental impact .

Research Findings

Recent studies have focused on understanding the structure-activity relationship (SAR) of piperidine derivatives:

| Compound | Activity Type | IC50 Value | Reference |

|---|---|---|---|

| Benzoylpiperidine | MAGL Inhibitor | 0.84 µM | |

| Piperidine Derivative | Antiproliferative | 19.9 - 75.3 µM | |

| Methyl (S)-piperidine-2-carboxylate | Enzyme Inhibitor | TBD |

These findings underscore the potential of this compound as a versatile building block in drug development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl (S)-piperidine-2-carboxylate hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via enantioselective catalytic hydrogenation or resolution of racemic mixtures. For example, chiral auxiliaries like (S)-proline derivatives can induce stereoselectivity during esterification . Reaction optimization involves adjusting pH (6–8), temperature (25–40°C), and catalyst loading (e.g., 5–10% Pd/C for hydrogenation). Yield improvements (>80%) are achieved by controlling moisture levels and using anhydrous solvents (e.g., THF or DCM) .

| Key Reaction Parameters | Optimal Range |

|---|---|

| Temperature | 25–40°C |

| Solvent | THF/DCM |

| Catalyst | Pd/C (5–10 wt%) |

| Reaction Time | 12–24 hours |

Q. How is the enantiomeric purity of this compound validated?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polarimetric analysis are standard. Mobile phases often use hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid to resolve enantiomers. A purity threshold of ≥98% is typical for pharmaceutical intermediates .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Stability studies show no degradation for ≥5 years under these conditions . Short-term use (1–2 weeks) at 4°C is acceptable, but repeated freeze-thaw cycles must be avoided .

Q. What safety protocols are critical during handling?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. For spills, neutralize with 5% sodium bicarbonate and adsorb with vermiculite. Inhalation exposure requires immediate fresh air and medical evaluation .

Advanced Research Questions

Q. How can impurity profiles be systematically analyzed and controlled during synthesis?

- Methodological Answer : LC-MS and NMR (1H/13C) identify common impurities like unreacted piperidine or ester hydrolysis byproducts. For example, Ethylphenidate Hydrochloride (Impurity E in EP standards) is monitored using reverse-phase HPLC (C18 column, 0.1% H3PO4 in acetonitrile/water) .

| Impurity | CAS No. | HPLC Retention Time |

|---|---|---|

| Ethylphenidate Hydrochloride | 19716-79-1 | 8.2 min |

| Piperidine-2-carboxylic acid | 7776-34-3 | 5.7 min |

Q. What mechanistic insights explain side reactions during piperidine ring functionalization?

- Methodological Answer : Competing N-alkylation vs. O-alkylation occurs due to the nucleophilicity of the piperidine nitrogen. DFT calculations suggest steric hindrance from the methyl ester group directs selectivity. Solvent polarity (e.g., DMF vs. toluene) also modulates reaction pathways .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Molecular docking (AutoDock Vina) and QSAR models predict interactions with targets like opioid receptors. Substituents at the 2-carboxylate position improve binding affinity (ΔG < –9 kcal/mol), while bulky groups at the 4-position reduce metabolic clearance .

Q. What analytical challenges arise in quantifying trace enantiomeric impurities?

- Methodological Answer : Limits of detection (LOD < 0.1%) require ultra-sensitive chiral columns (e.g., Chiralcel OD-R) and MS detection. Matrix effects from hydrochloride salts are mitigated by ion-pair chromatography (0.1% heptafluorobutyric acid) .

Q. How do environmental factors (pH, temperature) influence degradation kinetics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.